

# Application Note: Determination of Enantiomeric Excess in Amines by $^1\text{H}$ NMR Spectroscopy

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## Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The determination of enantiomeric purity is critical in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can exhibit different biological activities.<sup>[1]</sup> This document provides detailed protocols for determining the enantiomeric excess (ee) of primary and secondary amines using  $^1\text{H}$  NMR spectroscopy. Two primary methods are covered: the use of Chiral Derivatizing Agents (CDAs) to form stable diastereomers and the application of Chiral Solvating Agents (CSAs) to induce transient diastereomeric complexes.<sup>[2]</sup> These techniques offer a rapid, reliable, and accurate means of chiral analysis with minimal sample consumption, making them accessible in most chemistry laboratories.<sup>[3]</sup>

## Principle of Enantiomeric Discrimination by NMR

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, they must be converted into diastereomers, which have distinct physical properties and, therefore, different NMR chemical shifts. This is achieved by introducing a single enantiomer of a chiral auxiliary agent.

- Chiral Derivatizing Agents (CDAs): These agents react covalently with the amine enantiomers to form a stable mixture of diastereomers.

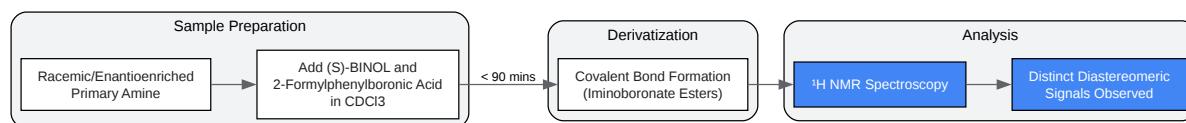
- Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the amine enantiomers through interactions like hydrogen bonding.[2]

Once diastereomers are formed, specific protons in each will resonate at slightly different frequencies in the  $^1\text{H}$  NMR spectrum. The ratio of the enantiomers in the original sample can be determined by integrating the corresponding well-resolved signals.[4]

## Method 1: Chiral Derivatizing Agent (CDA) Protocol

This method involves the formation of diastereoisomeric iminoboronate esters through a three-component condensation reaction. It is a robust technique for determining the ee of a wide variety of primary amines.[5][6]

### Experimental Workflow: CDA Method



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Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

## Protocol: Three-Component Derivatization

This protocol is adapted from the Bull-James assembly method.[4][5][6]

Materials:

- Chiral Primary Amine (analyte)
- 2-Formylphenylboronic acid (CDA component 1)[4]
- (S)-BINOL or (R)-BINOL (enantiopure diol, CDA component 2)[4]

- Deuterated chloroform ( $\text{CDCl}_3$ )[4]
- 5 mm NMR tubes
- NMR Spectrometer (400 MHz or higher recommended)

**Procedure:**

- Prepare the Host Solution: In a clean, dry vial, dissolve 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL in approximately 0.6 mL of  $\text{CDCl}_3$ .[4] Ensure the reagents are fully dissolved.
- Prepare the Analyte: In a separate vial, dissolve approximately 1.2 equivalents of the chiral primary amine in a small amount of  $\text{CDCl}_3$ .
- Derivatization: Add the amine solution to the host solution. It is important that the amine is in slight excess to avoid broad peaks from unreacted BINOL in the NMR spectrum.[5][7]
- Reaction: Cap the vial and mix thoroughly. The reaction is typically rapid and proceeds at room temperature. The entire process can often be completed in under 90 minutes.[4][6]
- NMR Analysis: Transfer the resulting solution containing the diastereoisomeric iminoboronate esters to an NMR tube.[4]
- Acquire Spectrum: Record the  $^1\text{H}$  NMR spectrum. The imine protons of the resulting diastereomers often appear as well-resolved, baseline-separated signals.[4]

## Data Presentation: CDA Method

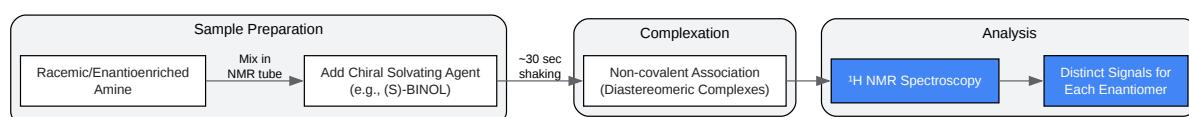
The effectiveness of the CDA is measured by the chemical shift difference ( $\Delta\delta$ ) between the signals of the two diastereomers. Larger  $\Delta\delta$  values allow for more accurate integration.

Amine Analyte	Chiral Auxiliary	Solvent	Observed Proton	Δδ (ppm)	Reference
(rac)- $\alpha$ -Methylbenzyl amine	2-Formylphenyl boronic acid + (S)-BINOL	CDCl <sub>3</sub>	Imine (CH=N)	> 0.10	[4]
Various Primary Amines	2-Formylphenyl boronic acid + (R)-BINOL	CDCl <sub>3</sub>	Benzylic (CH)	Varies	[5]
(rac)-1-Phenylethylamine	(R)-Mosher's Acid Chloride	CDCl <sub>3</sub>	Amide NH	Varies	[8]

## Method 2: Chiral Solvating Agent (CSA) Protocol

This approach is often faster than CDA methods as it does not require covalent bond formation. [2] The chiral solvating agent and the amine analyte are simply mixed in an NMR tube, and the spectrum is recorded. BINOL and its derivatives are effective CSAs for both primary and secondary amines.[1][2]

## Experimental Workflow: CSA Method



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Caption: Workflow for ee determination using a Chiral Solvating Agent.

## Protocol: Direct Mixing with CSA

This protocol is valued for its simplicity and speed.[\[1\]](#)

Materials:

- Chiral Amine (analyte)
- (S)-BINOL or other BINOL derivative (enantiopure CSA)[\[2\]](#)
- Deuterated chloroform ( $\text{CDCl}_3$ ) or other non-polar deuterated solvent[\[2\]](#)
- 5 mm NMR tubes
- NMR Spectrometer

Procedure:

- Sample Preparation: Directly in a 5 mm NMR tube, combine the amine analyte (e.g., 0.1 mmol) and the chiral solvating agent (e.g., 0.1 mmol).[\[1\]](#)
- Dissolution: Add approximately 0.6 mL of  $\text{CDCl}_3$ . Non-polar solvents are crucial as polar solvents can disrupt the formation of the diastereomeric complexes.[\[2\]](#)
- Mixing: Cap the NMR tube and shake for approximately 30 seconds to ensure thorough mixing and complex formation.[\[1\]](#)
- Acquire Spectrum: Immediately record the  $^1\text{H}$  NMR spectrum at a constant temperature (e.g., 25 °C). Well-resolved resonance peaks for each enantiomer should be observable.[\[1\]](#)

## Data Presentation: CSA Method

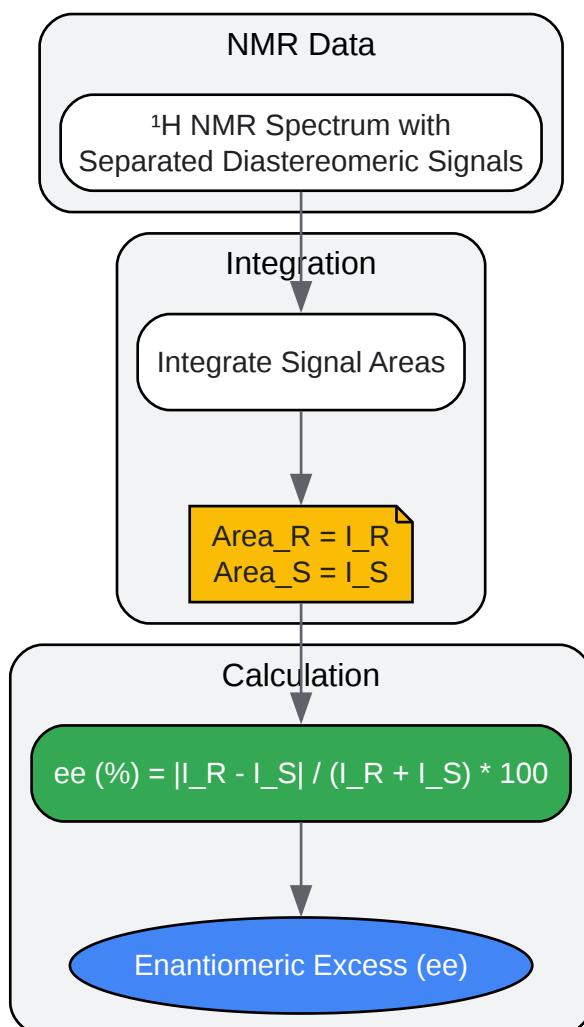
The choice of CSA can be optimized for specific classes of amines to achieve maximum signal separation.

Amine Analyte	Chiral Solvating Agent (CSA)	Solvent	Observed Proton	ΔΔδ (ppm)	Reference
rac-1,2-Diphenylethylenediamine	(S)-3,3'-BINOL	CDCl <sub>3</sub>	NH <sub>2</sub>	0.046	[2]
rac-2-Amino-3-phenylpropan-1-ol	(S)-BINOL	CDCl <sub>3</sub>	CH	0.021	[2]
Various Secondary Amines	(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate	CDCl <sub>3</sub>	Varies	Varies	[1][2]
2-Amino-3,3-dimethylbutane	(S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate	CDCl <sub>3</sub>	Methyl	-0.02	[9]

## Data Analysis and Calculation of Enantiomeric Excess

The final step is to calculate the enantiomeric excess from the <sup>1</sup>H NMR spectrum. This is done by comparing the integration areas of the two distinct signals corresponding to the two diastereomers.

## Logical Workflow: ee Calculation



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Caption: Logical flow for calculating enantiomeric excess from NMR data.

## Calculation Protocol

- Identify Signals: In the processed  $^1\text{H}$  NMR spectrum, identify the pair of signals corresponding to the two diastereomers. These should be well-resolved and free from overlap with other peaks.<sup>[5]</sup>
- Integrate Peaks: Carefully integrate the area under each of these two signals. Let the integration values be  $I_1$  and  $I_2$ .
- Calculate Enantiomeric Excess (ee): Use the following standard formula:

$$\% \text{ ee} = [ |I_1 - I_2| / (I_1 + I_2) ] \times 100$$

Where  $I_1$  and  $I_2$  are the integration values for the signals of the two diastereomers.

- Determine Major Enantiomer: The enantiomer corresponding to the signal with the larger integration value is the major enantiomer in the mixture.

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